4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a heterocyclic compound that features both piperidine and pyrrolidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable pyrrolidinone derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development for neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring.
Piperidine: A six-membered ring compound with similar structural features.
Pyrrolidinone: A compound with a similar core structure but lacking the piperidine ring
Uniqueness
4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H17ClN2O |
---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
4-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-5-8(6-11-9)7-1-3-10-4-2-7;/h7-8,10H,1-6H2,(H,11,12);1H |
InChI Key |
RMWPVDQIHTVUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CC(=O)NC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.